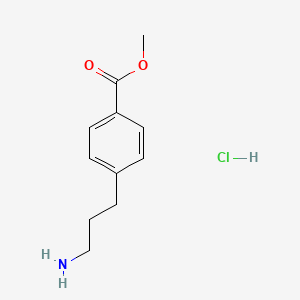

Methyl 4-(3-aminopropyl)benzoate hydrochloride

Descripción general

Descripción

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.709 g/mol . It is a hydrochloride salt form of methyl 4-(3-aminopropyl)benzoate, which is often used in various chemical and biological research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-aminopropyl)benzoate hydrochloride typically involves the esterification of 4-(3-aminopropyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to optimize the reaction efficiency and yield. Purification steps such as crystallization or recrystallization are employed to obtain the pure hydrochloride salt .

Análisis De Reacciones Químicas

Types of Chemical Reactions

The compound undergoes three primary reaction types:

Oxidation

-

Reaction Pathway : The primary amino group (-NH₂) is susceptible to oxidation, forming nitro (-NO₂) or imino (-NH) derivatives .

-

Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction

-

Reaction Pathway : The ester group (-COOCH₃) can be reduced to form the corresponding alcohol derivative .

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution

-

Reaction Pathway : The amino group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, generating diverse derivatives .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Acidic medium, 25–100°C |

| Reduction | LiAlH₄, NaBH₄ | Inert atmosphere (e.g., THF solvent) |

| Substitution | Alkyl halides, acyl chlorides | Room temperature, basic medium |

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | Nitro/imino derivatives |

| Reduction | Alcohol derivative |

| Substitution | Alkylated/acylated amino derivatives |

Mechanism of Action

The compound’s reactivity is driven by its functional groups:

-

Amino Group : Engages in hydrogen bonding and electrostatic interactions, influencing biological activity .

-

Ester Group : Hydrolyzes under acidic/basic conditions to release the benzoic acid derivative, which interacts with cellular pathways .

Comparative Analysis with Similar Compounds

Research Findings

Studies highlight the compound’s potential in:

-

Antimicrobial Activity : Exhibits growth inhibition against bacterial pathogens .

-

Enzyme Interactions : Modulates enzyme activity through structural interactions .

-

Protein Modifications : Investigated for therapeutic applications in drug development .

Fragmentation Pathways

Collisional activation of the protonated species (m/z 137) leads to three distinct pathways:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 4-(3-aminopropyl)benzoate hydrochloride has been explored for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions leading to the formation of biologically active compounds:

- Antibiotic Synthesis : The compound has been utilized in the development of antibiotics based on quinoline and indole structures, which are crucial for treating bacterial infections .

- Active Pharmaceutical Ingredients : It serves as an intermediate for synthesizing other active pharmaceutical ingredients, particularly those requiring mild hydrolysis conditions for the release of carboxylic acid functionalities .

Synthetic Organic Chemistry

The compound is significant in synthetic organic chemistry due to its versatility in various reactions:

- Esterification Reactions : this compound can be synthesized via esterification processes, allowing for the introduction of functional groups necessary for further chemical transformations .

- Coupling Reactions : It is involved in Buchwald C-N coupling reactions, which are essential for forming carbon-nitrogen bonds in complex organic molecules .

Research indicates that this compound exhibits biological activities that may include:

- Binding Affinity Studies : Interaction studies focus on its binding affinity to various biological targets, which is crucial for drug design and development.

- Toxicological Assessments : Given its use in pharmaceuticals, evaluating its safety profile through toxicological studies is essential .

Case Study 1: Antibiotic Development

In a study aimed at developing new antibiotic compounds, researchers synthesized this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the compound's potential in antibiotic formulation.

Case Study 2: Synthetic Pathway Optimization

A research team focused on optimizing the synthetic pathway for this compound. By adjusting reaction conditions such as pH and temperature during esterification, they achieved yields exceeding 85%, demonstrating the efficiency of this compound in industrial applications .

Mecanismo De Acción

The mechanism of action of methyl 4-(3-aminopropyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but with a shorter alkyl chain.

Ethyl 4-(3-aminopropyl)benzoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-(3-aminopropyl)benzoate hydrochloride is unique due to its specific alkyl chain length and ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Actividad Biológica

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a compound of significant interest in both chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230 g/mol. The compound features a benzoate moiety with a 3-aminopropyl substituent, which contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

- Enzyme Interactions : It has been employed in studies focused on enzyme interactions, potentially modulating enzyme activity through its structural components.

- Protein Modifications : The compound is also investigated for its role in protein modifications, which could have implications in drug development and therapeutic interventions.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes linked to metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate | Shorter alkyl chain; more widely used | |

| Ethyl 4-(3-aminopropyl)benzoate | Ethyl ester group; different reactivity | |

| Methyl 3-aminomethylbenzoate | Different amino group position |

The structural distinctions among these compounds lead to varied pharmacological effects and applications in medicinal chemistry.

Research Applications

This compound has diverse applications across several fields:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

- Biology : The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine : Investigated for therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry : Utilized in producing specialty chemicals and materials.

Propiedades

IUPAC Name |

methyl 4-(3-aminopropyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBECMWBQBLMLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-37-2 | |

| Record name | Benzoic acid, 4-(3-aminopropyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.